molecular formula C10H12O2S B3056601 S-Phenyl 3-hydroxybutanethioate CAS No. 727388-72-9

S-Phenyl 3-hydroxybutanethioate

Cat. No.: B3056601
CAS No.: 727388-72-9
M. Wt: 196.27 g/mol
InChI Key: PEUCMDBRULVFDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The core structure of S-Phenyl 3-hydroxybutanethioate consists of a single aromatic ring. It can be categorized as a hydroxycinnamic acid , carrying a 2-propenoic acid group . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and other substituents on the aromatic rings .

Scientific Research Applications

Biopolymer Production and Applications

Polyhydroxyalkanoates (PHAs) , including poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are promising biopolymers for replacing petroleum-based plastics due to their biodegradability and biocompatibility. Advances in biological production methods aim to enhance yield and reduce costs, making them suitable for medical applications like sutures, grafts, and drug delivery systems (Policastro et al., 2021).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) possess significant antioxidant properties, with structure-activity relationships indicating the importance of unsaturated bonds and hydroxyl groups for activity. These properties make HCAs candidates for managing oxidative stress-related diseases, potentially relevant to compounds like S-Phenyl 3-hydroxybutanethioate due to their structural similarities (Razzaghi-Asl et al., 2013).

Surface Modification for Biomedical Applications

Poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a type of PHA, demonstrates the importance of surface modifications to improve biocompatibility and functionality for medical applications. Such modifications enhance material performance in complex biological environments, highlighting the potential for chemical modifications in compounds like this compound to achieve desired biomedical outcomes (Chai et al., 2020).

Properties

IUPAC Name

S-phenyl 3-hydroxybutanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUCMDBRULVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)SC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547418
Record name S-Phenyl 3-hydroxybutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727388-72-9
Record name S-Phenyl 3-hydroxybutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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